Fmoc-Arg-OH
Overview
Description
Fmoc-Arg-OH is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fmoc-Arg-OH, or N-α-Fmoc-Nω- (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is primarily used as a building block in peptide synthesis . Its primary targets are the amino groups of peptides, where it serves as a protecting group .
Mode of Action
The Fmoc group in this compound acts as a protecting group for the amino groups in peptides during synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the efficient formation of peptide bonds while preventing unwanted side reactions .
Biochemical Pathways
This compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
For instance, the use of this compound can enhance the cellular permeability of peptide-based drugs .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with protected amino groups . This protection allows for the efficient formation of peptide bonds, leading to the creation of peptides of significant size and complexity .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, the removal of the Fmoc group is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) at a certain temperature . Moreover, the reaction environment needs to be carefully controlled to prevent undesired side reactions .
Biochemical Analysis
Biochemical Properties
Fmoc-Arg-OH plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The nature of these interactions is primarily through the formation of peptide bonds, which are fundamental to the structure and function of proteins .
Cellular Effects
The effects of this compound on cells are primarily observed during the process of peptide synthesis. It has been noted that certain Fmoc-derivatives of the series K, including this compound, can influence cell function . For instance, Fmoc-K3 hydrogel has been shown to support cell adhesion, survival, and duplication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its involvement in peptide bond formation during peptide synthesis. It is used as a building block in this process, providing protection to specific functional groups while allowing for efficient peptide bond formation .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in peptide synthesis. It has been noted that the poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and often the concomitant formation of the corresponding des-Arg peptides .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, contributing to the formation of peptide bonds. Detailed information on its effects on metabolic flux or metabolite levels is currently limited .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to its role in peptide synthesis. It is transported to the site of peptide bond formation, where it interacts with other amino acids and enzymes involved in the process .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBUCBXGDWWXNY-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369198 | |
Record name | Fmoc-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91000-69-0 | |
Record name | Fmoc-Arg-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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